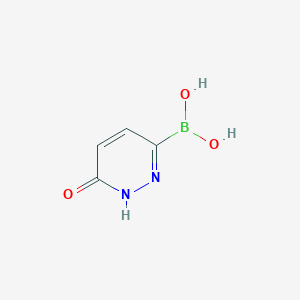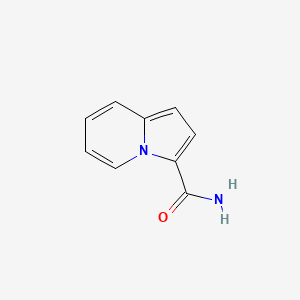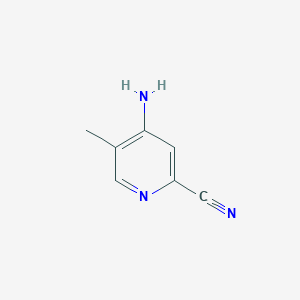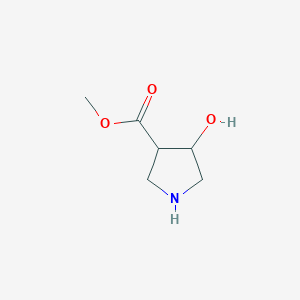![molecular formula C6H6N4 B15072537 7H-Pyrrolo[2,3-d]pyrimidin-6-amine CAS No. 89418-03-1](/img/structure/B15072537.png)
7H-Pyrrolo[2,3-d]pyrimidin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrrolo[2,3-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is part of the pyrrolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the treatment of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . Another approach involves the intramolecular cyclization of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)glycinate derivatives under the influence of sodium methoxide .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. For instance, the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate, involves a multi-step process starting from ethyl 2-cyano-4,4-dimethoxybutanoate .
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different aromatic, aliphatic, and cyclic amines to form substituted derivatives.
Oxidation and Reduction: These reactions are less common but can be employed to modify the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of hydrochloric acid as a catalyst and are carried out in solvents like acetonitrile.
Oxidation and Reduction: Specific reagents and conditions depend on the desired modification but may include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions are various substituted derivatives of this compound, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
7H-Pyrrolo[2,3-d]pyrimidin-6-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-6-amine involves its interaction with specific molecular targets:
Protein Kinase B (Akt): The compound acts as an ATP-competitive inhibitor, binding to the kinase and preventing its activation.
P21-Activated Kinase 4 (PAK4): It inhibits PAK4 by interacting with the hinge region and other key residues, thereby blocking its activity.
Vergleich Mit ähnlichen Verbindungen
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and share a similar core structure.
7-Alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids: These derivatives are used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Uniqueness: 7H-Pyrrolo[2,3-d]pyrimidin-6-amine stands out due to its potent inhibitory effects on multiple kinases, making it a versatile tool in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
89418-03-1 |
|---|---|
Molekularformel |
C6H6N4 |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
7H-pyrrolo[2,3-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H6N4/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,7H2,(H,8,9,10) |
InChI-Schlüssel |
YTTNJTYCOVSLSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC2=NC=NC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[4.5]dec-9-EN-7-one](/img/structure/B15072465.png)
![Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)
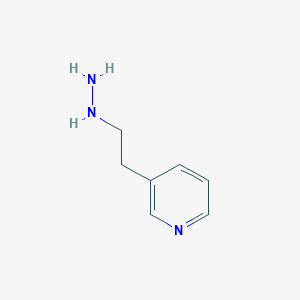
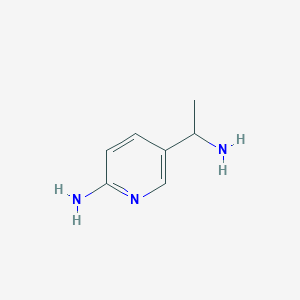
![Furo[3,2-b]pyridin-3-ol](/img/structure/B15072486.png)
![6-Thiaspiro[2.5]octan-1-amine](/img/structure/B15072494.png)
